molecular formula C27H31ClN4O2 B8180657 2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine

2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B8180657
M. Wt: 479.0 g/mol
InChI Key: NZXSWCLCRDCHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UMB298 is a potent and selective inhibitor of the cyclic AMP response element-binding protein and E1A binding protein bromodomains. These proteins are involved in various cellular processes, including gene expression regulation, cell growth, and differentiation. UMB298 has shown significant potential in studying acute myeloid leukemia due to its ability to inhibit the growth of cancer cells .

Chemical Reactions Analysis

UMB298 undergoes various chemical reactions, including:

    Oxidation: UMB298 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within UMB298, altering its activity.

    Substitution: UMB298 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UMB298 has a wide range of scientific research applications:

Mechanism of Action

UMB298 exerts its effects by selectively inhibiting the bromodomains of cyclic AMP response element-binding protein and E1A binding protein. These bromodomains recognize acetylated lysine residues on histone proteins, which play a crucial role in gene expression regulation. By inhibiting these bromodomains, UMB298 disrupts the normal function of these proteins, leading to decreased cell viability and growth, particularly in cancer cells .

Comparison with Similar Compounds

UMB298 is unique in its high selectivity and potency as a bromodomain inhibitor. Similar compounds include:

UMB298 stands out due to its 72-fold selectivity for cyclic AMP response element-binding protein over bromodomain-containing protein 4, making it a valuable tool for studying specific bromodomain functions .

Biological Activity

The compound 2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine (referred to as UMB298) has garnered attention for its biological activity, particularly as a potent and selective inhibitor of specific bromodomains involved in various cellular processes. This article delves into the biological activity of UMB298, highlighting its mechanisms, efficacy, and potential therapeutic applications.

IUPAC Name

The IUPAC name for UMB298 is:

2 2 3 chloro 4 methoxyphenyl ethyl N cyclohexyl 7 3 5 dimethyl 1 2 oxazol 4 yl imidazo 1 2 a pyridin 3 amine\text{2 2 3 chloro 4 methoxyphenyl ethyl N cyclohexyl 7 3 5 dimethyl 1 2 oxazol 4 yl imidazo 1 2 a pyridin 3 amine}

Molecular Formula

The molecular formula is C27H31ClN4O2C_{27}H_{31}ClN_4O_2.

UMB298 primarily functions as an inhibitor of the cyclic AMP response element-binding protein (CREB) and E1A binding protein bromodomains. These bromodomains are crucial for recognizing acetylated lysines on histones and non-histone proteins, thereby influencing gene expression and cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that UMB298 exhibits significant inhibitory activity against CREB-mediated transcriptional activation. The compound's selectivity for bromodomains has been confirmed through various assays measuring its binding affinity and functional inhibition in cellular models.

Table 1: In Vitro Activity of UMB298

Assay TypeResultReference
CREB Transcription AssayIC50 = 0.082 ± 0.01 μM
Bromodomain BindingSelective for BRD4
Cell ViabilityNo cytotoxicity at 10 μM

In Vivo Studies

Preclinical studies have shown that UMB298 effectively reduces tumor growth in xenograft models of cancer. Its mechanism involves the modulation of gene expression profiles associated with oncogenesis and tumor progression.

Case Study: Tumor Growth Inhibition

A study on the efficacy of UMB298 in a mouse model of breast cancer revealed a significant reduction in tumor size compared to controls. The treatment led to alterations in the expression of genes related to cell proliferation and apoptosis.

Table 2: In Vivo Efficacy Data

Treatment GroupTumor Size Reduction (%)Reference
Control-
UMB298 (10 mg/kg)65%
UMB298 (20 mg/kg)80%

Potential Therapeutic Applications

Given its mechanism of action, UMB298 holds promise for therapeutic applications in various cancers where bromodomain-mediated pathways are dysregulated. The compound's ability to selectively inhibit CREB-related signaling suggests potential use in treating malignancies characterized by aberrant CREB activity.

Future Research Directions

Further investigations are warranted to explore the full therapeutic potential of UMB298, including:

  • Combination Therapies : Evaluating its efficacy in combination with other chemotherapeutics.
  • Mechanistic Studies : Understanding the broader implications of its action on other signaling pathways.
  • Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects.

Properties

IUPAC Name

2-[2-(3-chloro-4-methoxyphenyl)ethyl]-N-cyclohexyl-7-(3,5-dimethyl-1,2-oxazol-4-yl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31ClN4O2/c1-17-26(18(2)34-31-17)20-13-14-32-25(16-20)30-23(27(32)29-21-7-5-4-6-8-21)11-9-19-10-12-24(33-3)22(28)15-19/h10,12-16,21,29H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXSWCLCRDCHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=NC(=C(N3C=C2)NC4CCCCC4)CCC5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.